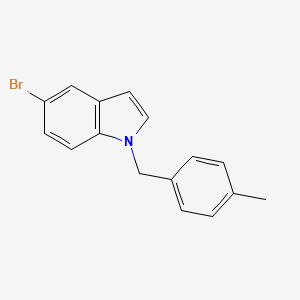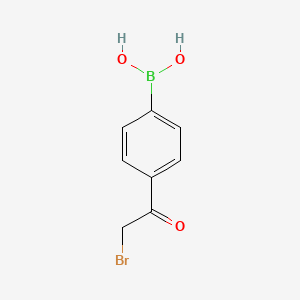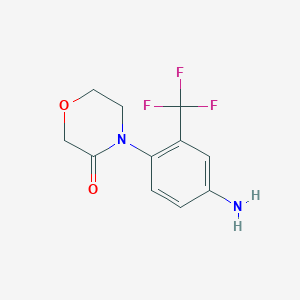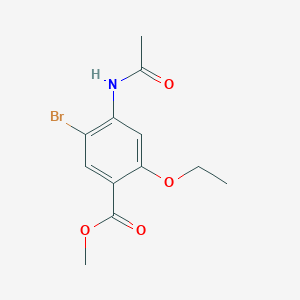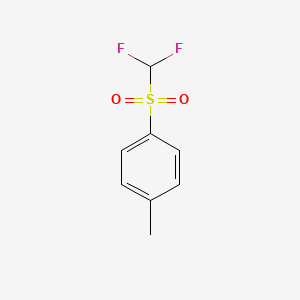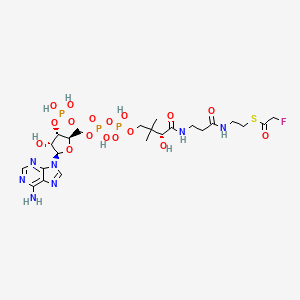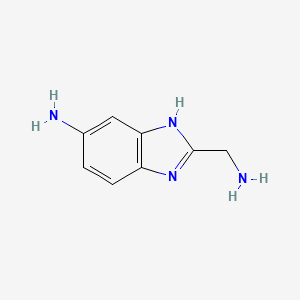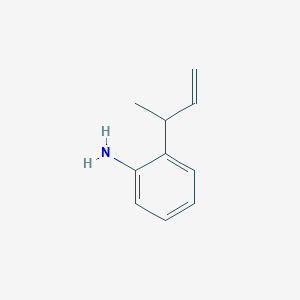
2-(But-3-en-2-yl)aniline
Overview
Description
2-(But-3-en-2-yl)aniline is a chemical compound with a variety of potential applications. It is an ortho-substituted aniline derivative .
Synthesis Analysis
The synthesis of 2-(But-3-en-2-yl)aniline involves several steps. In one method, crotyl bromide was added to a mixture of 2-methylaniline and K2CO3 in CH3CN . Another method involves the polymerization of aniline monomers, where a series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized .Molecular Structure Analysis
The molecular structure of 2-(But-3-en-2-yl)aniline has been studied using various spectroscopic techniques. The structures and composition of the polymers synthesized from it were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Chemical Reactions Analysis
The chemical reactions involving 2-(But-3-en-2-yl)aniline are primarily related to its polymerization. The polymers synthesized from it exist in protonated emeraldine forms . The surface morphology of the resulting polymers changes upon modifying the substituent in the aniline monomers .Physical And Chemical Properties Analysis
2-(But-3-en-2-yl)aniline exhibits unique physical and chemical properties. The polymers synthesized from it are soluble in common organic solvents, which allows them to be used to make films . They also exhibit high sensitivity to moisture and ammonia . The polymers’ electrical properties were also studied .Scientific Research Applications
Conjugate Addition Reactions
- Study 1: A study on the conjugate addition of 3-butyn-2-one to various anilines, including 2-(But-3-en-2-yl)aniline, was conducted. This research provided insights into the dynamics of E/Z alkene geometry interconversion of aniline-derived enaminones, which is significant for understanding the reactivity and applications of these compounds in organic synthesis (Chisholm et al., 2016).
Directed C-H Bond Amination
- Study 2: The utility of 2-(pyridin-2-yl)aniline as a new, removable directing group in C-H amination mediated by cupric acetate was explored. This research could be relevant for the synthesis of various derivatives of anilines including 2-(But-3-en-2-yl)aniline (Zhao et al., 2017).
Electroluminescence Application
- Study 3: Research involving N,N-di(6-phenylpyridin-2-yl)aniline and its derivatives, which are closely related to 2-(But-3-en-2-yl)aniline, indicated their potential use in highly luminescent platinum complexes. These complexes have applications in electroluminescence, an area relevant to the development of new materials for electronic devices (Vezzu et al., 2010).
Chemosensor Development
- Study 4: Aniline derivatives, similar to 2-(But-3-en-2-yl)aniline, were used to develop chemosensors. Specifically, anthracene- and pyrene-bearing imidazoles were synthesized for detecting aluminum ions in living cells, demonstrating the potential of aniline derivatives in sensor technology (Shree et al., 2019).
Organic Synthesis
- Study 5: A study investigated the reaction of 2-(allyloxy)anilines (related to 2-(But-3-en-2-yl)aniline) with sulfur dioxide and hydrazines. This research highlights the role of aniline derivatives in facilitating novel organic synthesis processes (An et al., 2014).
Future Directions
properties
IUPAC Name |
2-but-3-en-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-8H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCOLDPMKTYQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



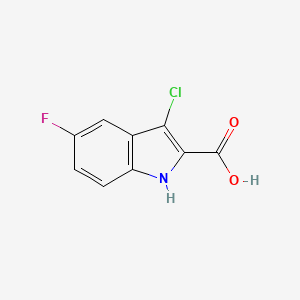

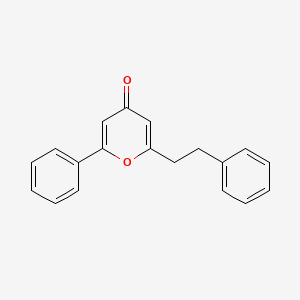
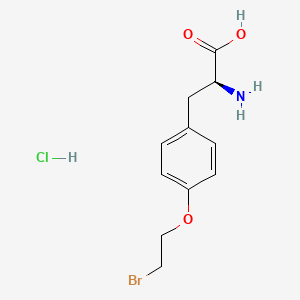
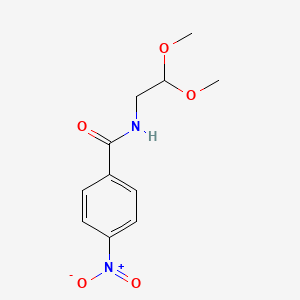
![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)
